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molecular formula C11H14ClN3O B8649141 1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane

1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane

Cat. No. B8649141
M. Wt: 239.70 g/mol
InChI Key: JQGDMBZKNOVOPM-UHFFFAOYSA-N
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Patent
US08748596B2

Procedure details

A solution of homopiperazine (12.5 g, 125 mmol) and ethyl-6-chloronicotinate (9.28 g, 50 mmol) in THF (150 mL) was cooled to 0° C. and LiOEt (1 M in THF, 50 mL, 50 mmol) was then added over 20 minutes. The resulting mixture was stirred at 0° C. for 2 h, then warmed to 20° C. and held at this temperature for 17 h. The resulting mixture was then treated with 162 mL of an aqueous solution containing 1.53 g of NaOAc and 8.2 mL of acetic acid. The resulting layers were separated and the organic was diluted with hexane (50 mL) and extracted again with the same aqueous solution as utilized above. The aqueous pH was then increased to 10 through addition of 50% NaOH(aq) (15 mL). After extraction with dichloromethane (3×250 mL) the combined organics were dried over sodium sulfate, filtered, and concentrated to yield the title compound as an oil.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
9.28 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
162 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.53 g
Type
reactant
Reaction Step Four
Quantity
8.2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C([O:10][C:11](=O)[C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[N:14][CH:13]=1)C.O(CC)[Li].CC([O-])=O.[Na+]>C1COCC1.C(O)(=O)C>[Cl:18][C:15]1[N:14]=[CH:13][C:12]([C:11]([N:1]2[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[O:10])=[CH:17][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
N1CCNCCC1
Name
Quantity
9.28 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C=C1)Cl)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O([Li])CC
Step Three
Name
aqueous solution
Quantity
162 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1.53 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
8.2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 20° C.
WAIT
Type
WAIT
Details
held at this temperature for 17 h
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The resulting layers were separated
ADDITION
Type
ADDITION
Details
the organic was diluted with hexane (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted again with the same aqueous solution
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous pH was then increased to 10 through addition of 50% NaOH(aq) (15 mL)
EXTRACTION
Type
EXTRACTION
Details
After extraction with dichloromethane (3×250 mL) the combined
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(=O)N1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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